molecular formula C9H9IN2O B11841490 3-iodo-6-methoxy-2-methyl-2H-indazole CAS No. 1150618-47-5

3-iodo-6-methoxy-2-methyl-2H-indazole

Cat. No.: B11841490
CAS No.: 1150618-47-5
M. Wt: 288.08 g/mol
InChI Key: QJRJZDWBCPFRAN-UHFFFAOYSA-N
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Description

3-iodo-6-methoxy-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-6-methoxy-2-methyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, followed by iodination and methylation reactions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-iodo-6-methoxy-2-methyl-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alkane.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

3-iodo-6-methoxy-2-methyl-2H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-iodo-6-methoxy-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-2-methyl-2H-indazole
  • 6-methoxy-2-methyl-2H-indazole
  • 3-iodo-6-methoxy-2H-indazole

Uniqueness

3-iodo-6-methoxy-2-methyl-2H-indazole is unique due to the presence of both iodine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it distinct from other indazole derivatives and may provide unique advantages in various applications .

Properties

CAS No.

1150618-47-5

Molecular Formula

C9H9IN2O

Molecular Weight

288.08 g/mol

IUPAC Name

3-iodo-6-methoxy-2-methylindazole

InChI

InChI=1S/C9H9IN2O/c1-12-9(10)7-4-3-6(13-2)5-8(7)11-12/h3-5H,1-2H3

InChI Key

QJRJZDWBCPFRAN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)OC)I

Origin of Product

United States

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